molecular formula C22H23N3O3S B2828308 N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide CAS No. 361172-25-0

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide

Cat. No. B2828308
CAS RN: 361172-25-0
M. Wt: 409.5
InChI Key: QNNQZDNEYLMWSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

Scientific Research Applications

Synthesis and Cyclizations

The compound has been investigated in the context of synthesis and cyclization reactions. Researchers have explored its reactivity with various reactants to form structurally interesting derivatives. For instance:

Biological Evaluation

The compound’s biological activity has also been explored. Notably:

Antileishmanial and Antimalarial Evaluation

In addition to alkaline phosphatase studies, the compound has been evaluated for its potential as an antileishmanial and antimalarial agent . Further details on its efficacy and mechanisms of action would require deeper investigation.

Molecular Docking Studies

Researchers have also conducted molecular docking studies to understand the compound’s interactions with specific biological targets . These studies provide insights into its binding modes and potential therapeutic applications.

Pyrimidine-Based Drug Development

Finally, the compound’s pyrimidine scaffold makes it relevant in the context of drug development. Pyrimidine-based molecules are commonly found in pharmaceuticals, fungicides, and herbicides . While specific applications may vary, this structural motif remains an essential component in medicinal chemistry.

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-13-8-14(2)10-15(9-13)25-21(17-11-29-12-18(17)24-25)23-22(26)16-6-5-7-19(27-3)20(16)28-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNQZDNEYLMWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide

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